molecular formula C14H21NO B12869605 (S)-4-Benzyl-2,2-diethyloxazolidine

(S)-4-Benzyl-2,2-diethyloxazolidine

Cat. No.: B12869605
M. Wt: 219.32 g/mol
InChI Key: JZEWCLPYGPPWLB-ZDUSSCGKSA-N
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Description

(S)-4-Benzyl-2,2-diethyloxazolidine is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound features a benzyl group at the 4-position and diethyl substituents at the 2,2-positions, conferring distinct steric and electronic properties. This structure makes it valuable as a chiral auxiliary in asymmetric synthesis, where it directs stereoselectivity in reactions such as alkylations, acylations, and cycloadditions.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(4S)-4-benzyl-2,2-diethyl-1,3-oxazolidine

InChI

InChI=1S/C14H21NO/c1-3-14(4-2)15-13(11-16-14)10-12-8-6-5-7-9-12/h5-9,13,15H,3-4,10-11H2,1-2H3/t13-/m0/s1

InChI Key

JZEWCLPYGPPWLB-ZDUSSCGKSA-N

Isomeric SMILES

CCC1(N[C@H](CO1)CC2=CC=CC=C2)CC

Canonical SMILES

CCC1(NC(CO1)CC2=CC=CC=C2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2,2-diethyloxazolidine typically involves the reaction of benzylamine with diethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (S)-4-Benzyl-2,2-diethyloxazolidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2,2-diethyloxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-Benzyl-2,2-diethyloxazolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2,2-diethyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The benzyl group may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Substituents (Positions) Key Functional Groups Stereochemistry
(S)-4-Benzyl-2,2-diethyloxazolidine 4-Benzyl, 2,2-diethyl Oxazolidine (saturated ring) 4S configuration
(4S)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine 4-Benzyl, 2,2-dimethyl, 3-o-toluoyl Oxazolidine, amide 4S configuration
(S)-4-Benzyl-2-oxazolidinone 4-Benzyl, 2-oxo Oxazolidinone (carbonyl) 4S configuration
2-(2-Pyridyl)-4-benzyl-2-oxazoline 4-Benzyl, 2-pyridyl Oxazoline 4S configuration
(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone 4-Benzyl, 3-hexanoyl, 2-oxo Oxazolidinone, acyl group 4S configuration

Key Observations :

  • Functional Group Variations: Oxazolidinones (e.g., (S)-4-Benzyl-2-oxazolidinone) contain a carbonyl group, increasing electrophilicity and enabling participation in nucleophilic reactions, unlike the saturated oxazolidine ring .
  • Aromatic vs. Aliphatic Groups: The 2-pyridyl substituent in 2-(2-Pyridyl)-4-benzyl-2-oxazoline introduces aromatic nitrogen, enabling coordination chemistry applications, while the hexanoyl group in (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone enhances lipophilicity .

Physicochemical Properties

Property (S)-4-Benzyl-2,2-diethyloxazolidine* (4S)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine (S)-4-Benzyl-2-oxazolidinone
Molecular Weight ~277.4 (estimated) 309.39 177.20
Melting Point Not reported Not reported 87–90°C
Solubility Likely in DMSO, chloroform Soluble in organic solvents (e.g., CHCl₃) DMSO, ethanol, DMF
Boiling Point Not reported Not reported 398.8±9.0°C
LogP Estimated >2 (diethyl groups) Not reported 1.8

*Note: Data for (S)-4-Benzyl-2,2-diethyloxazolidine inferred from analogs.

Key Observations :

  • Solubility : All compounds exhibit solubility in polar aprotic solvents (e.g., DMSO), critical for synthetic applications .
  • Thermal Stability: The oxazolidinone derivative ((S)-4-Benzyl-2-oxazolidinone) has a higher boiling point (~399°C) due to its carbonyl group, enhancing thermal stability .

Conformational and Crystallographic Analysis

  • (4S)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine : The oxazolidine ring adopts an envelope conformation with the benzyl group in a pseudo-axial position. Intramolecular C–H⋯O hydrogen bonds stabilize the crystal lattice .
  • (S)-4-Benzyl-2-oxazolidinone: The oxazolidinone ring is planar, with the carbonyl group enabling conjugation. This planar structure contrasts with the puckered conformation of saturated oxazolidines .
  • Diethyl vs. Dimethyl Substitution : Diethyl groups likely increase ring puckering due to steric effects, altering reactivity compared to dimethyl analogs.

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